coenzyme A
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Overview
Description
Coenzyme A is a vital cofactor in enzymatic acyl transfer reactions. It plays a crucial role in the biosynthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. Discovered by Nobel laureate Fritz Lipmann in 1945, this compound is essential for various metabolic pathways in all living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine triphosphate. The process involves several steps:
- Pantothenate is phosphorylated.
- It is then joined with cysteine.
- The resulting compound is decarboxylated.
- It is joined with adenosine.
- Finally, it is phosphorylated again to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, acetyl this compound can be prepared enzymatically by reacting this compound with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A undergoes various types of reactions, including:
Oxidation: In the citric acid cycle, this compound participates in the oxidation of pyruvate.
Reduction: It can be reduced to form different acyl derivatives.
Substitution: this compound can form thioester bonds with acyl groups, facilitating acyl transfer reactions.
Common Reagents and Conditions:
Oxidation: Requires enzymes like pyruvate dehydrogenase.
Reduction: Involves reducing agents such as nicotinamide adenine dinucleotide phosphate.
Substitution: Utilizes acyl transferases and specific acyl donors.
Major Products:
Acetyl this compound: Formed during the oxidation of pyruvate.
Succinyl this compound: Produced in the citric acid cycle.
Scientific Research Applications
Coenzyme A has extensive applications in scientific research:
Chemistry: It is used to study enzymatic reactions and metabolic pathways.
Biology: this compound is crucial for understanding cellular metabolism and energy production.
Medicine: It is involved in research on metabolic disorders, neurodegenerative diseases, and cancer.
Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Coenzyme A functions as a carrier of acyl groups, forming thioester bonds with carbon chains of various lengths and structures. It plays a pivotal role in the citric acid cycle by transferring acetyl groups to oxaloacetate, forming citrate. This process is essential for energy production in cells. This compound also acts as an allosteric regulator in the stimulation of enzymes like pyruvate dehydrogenase .
Comparison with Similar Compounds
Acetyl coenzyme A: A derivative of this compound involved in the citric acid cycle.
Succinyl this compound: Another derivative participating in the citric acid cycle.
Malonyl this compound: Involved in fatty acid synthesis.
Uniqueness: this compound is unique due to its versatility in participating in both anabolic and catabolic pathways. It serves as a major carrier of activated acyl groups within cells, forming reversible thioester bonds with various carbon chains .
Properties
CAS No. |
85-61-0 |
---|---|
Molecular Formula |
C21H36N7O16P3S |
Molecular Weight |
767.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16-,20-/m1/s1 |
InChI Key |
RGJOEKWQDUBAIZ-HDCXRZRFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |
85-61-0 | |
physical_description |
White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS] |
Pictograms |
Irritant |
Synonyms |
CoA CoASH Coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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